N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features an imidazole ring, a pyrrolidine sulfonyl group, and a benzamide core
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-15-5-6-16(26(24,25)22-10-2-3-11-22)13-17(15)18(23)20-7-4-9-21-12-8-19-14-21/h5-6,8,12-14H,2-4,7,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFAIVMFTLYQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization . The pyrrolidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final coupling step involves the reaction of the imidazole and pyrrolidine intermediates with a benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amines
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities . The sulfonyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]benzamide: Shares the imidazole and benzamide moieties but lacks the pyrrolidine sulfonyl group.
1-(3-Aminopropyl)imidazole: Contains the imidazole ring and a propylamine group but lacks the benzamide and sulfonyl functionalities.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
